2-Tert-butyl-4-bromo-5-amino-phenol
Description
2-Tert-butyl-4-bromo-5-amino-phenol is a substituted phenolic compound featuring a tert-butyl group at the 2-position, a bromine atom at the 4-position, and an amino group at the 5-position of the aromatic ring. This structure combines steric bulk (tert-butyl), electron-withdrawing halogen (bromine), and an electron-donating amino group, creating unique physicochemical properties. The bromine atom contributes to molecular weight (79.9 g/mol) and may participate in halogen bonding or cross-coupling reactions. The amino group at the 5-position introduces hydrogen-bonding capability and basicity, distinguishing it from non-aminated analogs.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
5-amino-4-bromo-2-tert-butylphenol |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,12H2,1-3H3 |
InChI Key |
HOCJURHLTRMAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Reactivity: The tert-butyl group in this compound imposes significant steric hindrance, reducing accessibility for nucleophilic attacks compared to smaller substituents (e.g., methoxy in methyl benzoate derivatives) . Bromine vs. Amino Group: The 5-amino group in the target compound increases basicity and hydrogen-bonding capacity, unlike the ester or nitrile groups in analogs like methyl benzoates or 2-bromo-4-nitrobenzonitrile, which prioritize electrophilicity .
Physicochemical Properties: Lipophilicity: The tert-butyl group elevates logP (estimated ~3.2), making the compound more lipophilic than methoxy- or ester-containing analogs (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate, logP ~2.1). Acidity: The phenolic -OH (pKa ~10) is less acidic than the nitro group in 2-bromo-4-nitrobenzonitrile (pKa ~1–3) but more acidic than methoxy or ester functionalities .
The amino group allows for diazotization or acylation, a feature absent in non-aminated analogs like 2-bromo-4-nitrobenzonitrile.
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